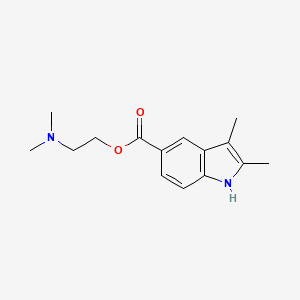
2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate is a useful research compound. Its molecular formula is C15H20N2O2 and its molecular weight is 260.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.152477885 g/mol and the complexity rating of the compound is 319. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Allosteric Modulation of CB1 Receptor
- Research Findings: Indole-2-carboxamides, structurally similar to 2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate, are critical in allosteric modulation of the cannabinoid type 1 receptor (CB1). Modifications in their structure significantly impact their binding affinity and cooperativity, indicating their potential in medical applications targeting CB1 (Khurana et al., 2014).
Antiviral Properties
- Research Findings: Ethyl 2-(dimethylaminomethyl)-5-hydroxy-1-methyl-6-(pyridin-3-yl)-1H-indole-3-carboxylate, a compound with a similar structure, showed high efficiency in preventing and treating influenza A in mice. It displayed desirable pharmacological properties, making it a promising anti-influenza drug candidate (Ivashchenko et al., 2014).
Antitumor Activity
- Research Findings: Derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which are structurally related to the compound , have shown in vivo antitumor activity. This suggests their potential use in cancer research and therapy (Denny et al., 1987).
Hydrolytic Stability in Polymers
- Research Findings: The hydrolytic stability of poly(2-(dimethylamino)ethyl methacrylate) was investigated, providing insights into the stability of polymers and copolymers containing dimethylaminoethyl groups. This research is relevant to materials science and polymer chemistry (Wetering et al., 1998).
Bioconjugation in Medical Research
- Research Findings: 1-Ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC) bioconjugations, involving compounds with dimethylaminoethyl groups, have been used in medical research. This study explored the efficiency and side reactions in these bioconjugations, which is crucial for developing medical applications (Totaro et al., 2016).
Propiedades
IUPAC Name |
2-(dimethylamino)ethyl 2,3-dimethyl-1H-indole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-11(2)16-14-6-5-12(9-13(10)14)15(18)19-8-7-17(3)4/h5-6,9,16H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKHAGSAEGXDDJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)OCCN(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101148545 |
Source


|
| Record name | 1H-Indole-5-carboxylic acid, 2,3-dimethyl-, 2-(dimethylamino)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34233-73-3 |
Source


|
| Record name | 1H-Indole-5-carboxylic acid, 2,3-dimethyl-, 2-(dimethylamino)ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34233-73-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indole-5-carboxylic acid, 2,3-dimethyl-, 2-(dimethylamino)ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101148545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
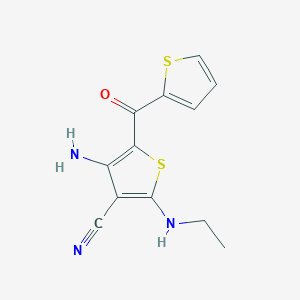
![2-[4-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-1-piperazinyl]ethanol](/img/structure/B5521320.png)
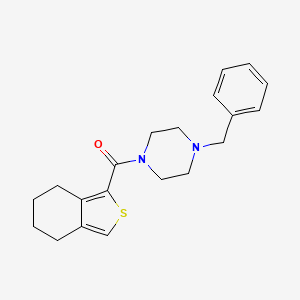
![3-(3-oxo-3H-benzo[f]chromen-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B5521334.png)
![(1R*,3S*)-3-ethoxy-7-[(4-methyl-2-phenylpyrimidin-5-yl)carbonyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5521335.png)
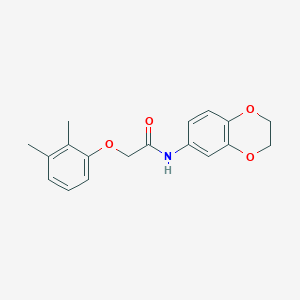
![1-phenyl-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-2-piperazinone](/img/structure/B5521351.png)
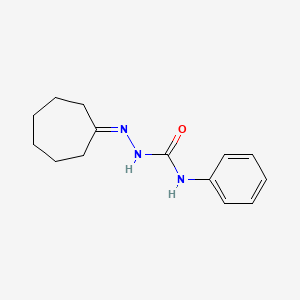
![4-{[(2-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5521367.png)

![3-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521384.png)
![N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5521404.png)
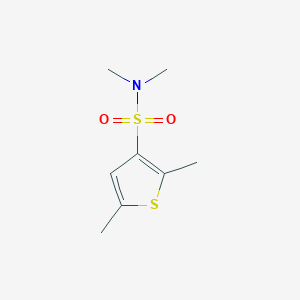
![1-{2-[(4aS*,7aR*)-6,6-dioxido-4-(pyridin-2-ylmethyl)hexahydrothieno[3,4-b]pyrazin-1(2H)-yl]-2-oxoethyl}pyridin-2(1H)-one](/img/structure/B5521425.png)
